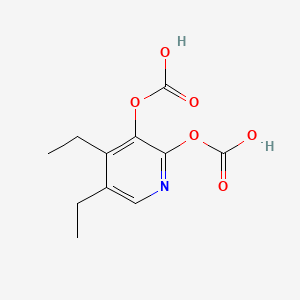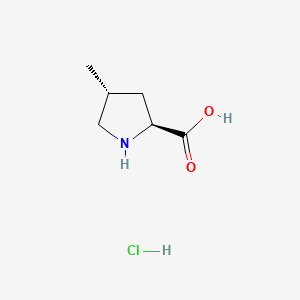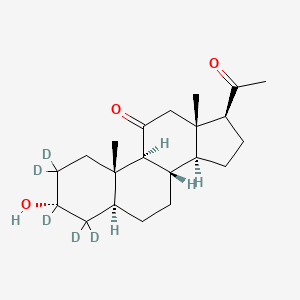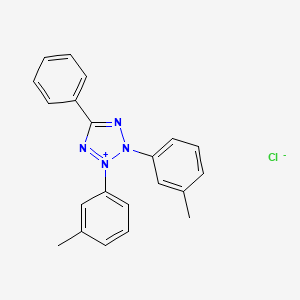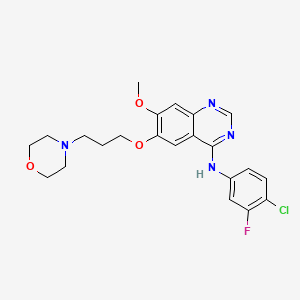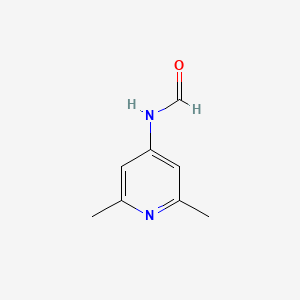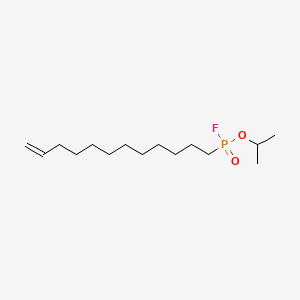
Isopropyl dodec-11-enylfluorophosphonate
Übersicht
Beschreibung
Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is an organophosphorus ester that antagonizes the central cannabinoid receptor (CB1) and inhibits FAAH with similar potencies (IC50 = 2 nM) .
Molecular Structure Analysis
The molecular formula of Isopropyl dodec-11-enylfluorophosphonate is C15H30FO2P, and its molecular weight is 292.37 . The SMILES representation of its structure isO=P(OC(C)C)(CCCCCCCCCCC=C)F .
Wissenschaftliche Forschungsanwendungen
Endocannabinoid System Research
IDFP is a dual inhibitor of the central cannabinoid (CB1) receptor and fatty acid amide hydrolase (FAAH), with IC50 values of 2 nM . This makes it a valuable tool for studying the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain, mood, appetite, and memory.
Neuropharmacology
Due to its action on the CB1 receptor and FAAH, IDFP can be used to investigate the neuropharmacological effects of endocannabinoids. It helps in understanding how modulation of this system can affect neurological functions and behaviors .
Lipid Biochemistry
IDFP’s role in inhibiting enzymes involved in lipid metabolism makes it useful for exploring lipid biochemistry. Researchers can study the synthesis and breakdown of lipids in the body, which is essential for maintaining cellular health and function .
Toxicology
At a dosage of 30 mg/kg, IDFP inhibits 99% of brain neuropathy target esterase-lysophospholipase, which is linked to delayed toxicity in mice . This property is significant for toxicological studies, especially in understanding the mechanisms of neurotoxicity and developing protective strategies.
Enzyme Inhibition Studies
IDFP serves as a potent inhibitor for various enzymes beyond FAAH, such as neuropathy target esterase-lysophospholipase. This allows for detailed studies on enzyme functions and the development of inhibitors as potential therapeutic agents .
Structural Biology
The compound has been used in crystallography studies to understand the structure and function of enzymes like lysosomal phospholipase A2. By forming complexes with these enzymes, IDFP can help elucidate their three-dimensional structures and active sites .
Wirkmechanismus
Target of Action
Isopropyl dodec-11-enylfluorophosphonate (IDEFP) primarily targets the central cannabinoid receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is involved in mediating the psychoactive effects of cannabis. FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides with a variety of physiological functions including pain relief and inflammation.
Mode of Action
IDEFP acts as an antagonist to the CB1 receptor and an inhibitor to FAAH . It binds to these targets and inhibits their activity, with similar potencies (IC50 = 2 nM) . This means that it prevents the normal signaling through the CB1 receptor and the breakdown of endocannabinoids by FAAH.
Biochemical Pathways
By inhibiting FAAH, IDEFP increases the levels of endocannabinoids, which are natural ligands for the CB1 receptor . This can enhance the signaling through the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory. The exact downstream effects can vary depending on the specific physiological context.
Pharmacokinetics
As an organophosphorus ester, it is likely to be lipophilic and able to cross the blood-brain barrier to reach its central targets .
Result of Action
The inhibition of FAAH and antagonism of the CB1 receptor by IDEFP can lead to changes in the signaling through the endocannabinoid system . This can have a variety of effects at the molecular and cellular level, potentially influencing processes such as pain sensation, mood, and memory.
Safety and Hazards
Eigenschaften
IUPAC Name |
12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAHLUSUUTRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCCCCCCCCC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl dodec-11-enylfluorophosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?
A: Isopropyl Dodec-11-enylfluorophosphonate acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that Isopropyl Dodec-11-enylfluorophosphonate likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.
Q2: The research mentions Isopropyl Dodec-11-enylfluorophosphonate as a potential tool for studying cannabinoid receptors. Could you elaborate on this?
A: Research suggests that Isopropyl Dodec-11-enylfluorophosphonate can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing Isopropyl Dodec-11-enylfluorophosphonate with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

